molecular formula C22H26O10 B14497962 Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate CAS No. 62902-15-2

Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate

Cat. No.: B14497962
CAS No.: 62902-15-2
M. Wt: 450.4 g/mol
InChI Key: VWOITFUTBZKPMC-UHFFFAOYSA-N
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Description

Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate is a chemical compound with the molecular formula C₂₀H₂₀O₁₀ It is characterized by the presence of two 6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl groups attached to a decanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate typically involves the esterification of decanedioic acid with 6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of biocatalysts in the synthesis process can enhance the efficiency and sustainability of the production.

Chemical Reactions Analysis

Types of Reactions

Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid groups.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of bis[6-(formyl)-4-oxo-4H-pyran-3-yl] decanedioate or bis[6-(carboxyl)-4-oxo-4H-pyran-3-yl] decanedioate.

    Reduction: Formation of bis[6-(hydroxymethyl)-4-hydroxy-4H-pyran-3-yl] decanedioate.

    Substitution: Formation of bis[6-(halomethyl)-4-oxo-4H-pyran-3-yl] decanedioate.

Scientific Research Applications

Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] butanedioate
  • Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] hexanedioate
  • Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] octanedioate

Uniqueness

Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate is unique due to its longer decanedioate backbone, which can influence its physical and chemical properties. This longer chain can result in different solubility, melting point, and reactivity compared to its shorter-chain analogs. Additionally, the specific arrangement of functional groups in this compound can lead to unique interactions and applications in various fields.

Properties

CAS No.

62902-15-2

Molecular Formula

C22H26O10

Molecular Weight

450.4 g/mol

IUPAC Name

bis[6-(hydroxymethyl)-4-oxopyran-3-yl] decanedioate

InChI

InChI=1S/C22H26O10/c23-11-15-9-17(25)19(13-29-15)31-21(27)7-5-3-1-2-4-6-8-22(28)32-20-14-30-16(12-24)10-18(20)26/h9-10,13-14,23-24H,1-8,11-12H2

InChI Key

VWOITFUTBZKPMC-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C(C1=O)OC(=O)CCCCCCCCC(=O)OC2=COC(=CC2=O)CO)CO

Origin of Product

United States

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